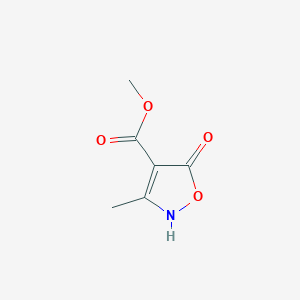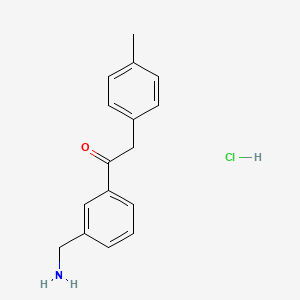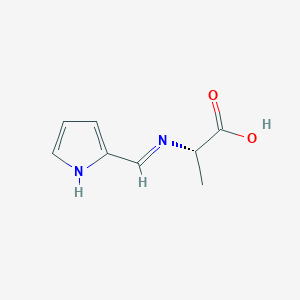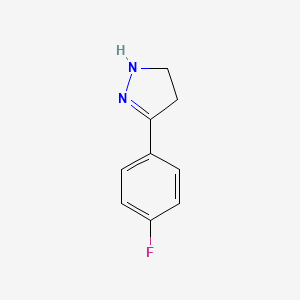
3-Bromo-5-(2,2-difluoroethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2,2-difluoroethoxy)aniline is an organic compound with the molecular formula C8H8BrF2NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoroethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,2-difluoroethoxy)aniline typically involves the following steps:
Starting Material: The synthesis begins with a suitable aniline derivative.
Bromination: The aniline derivative undergoes bromination using bromine or a bromine-containing reagent to introduce the bromine atom at the desired position on the benzene ring.
Difluoroethoxylation: The brominated intermediate is then reacted with a difluoroethoxy reagent under appropriate conditions to introduce the difluoroethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and difluoroethoxylation reactions, often carried out in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(2,2-difluoroethoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
3-Bromo-5-(2,2-difluoroethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications, although specific uses in medicine require further research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(2,2-difluoroethoxy)aniline depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-(difluoromethoxy)aniline: This compound is similar in structure but has a difluoromethoxy group instead of a difluoroethoxy group.
2-Bromo-5-(trifluoromethoxy)aniline: Another similar compound with a trifluoromethoxy group.
Uniqueness
3-Bromo-5-(2,2-difluoroethoxy)aniline is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C8H8BrF2NO |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
3-bromo-5-(2,2-difluoroethoxy)aniline |
InChI |
InChI=1S/C8H8BrF2NO/c9-5-1-6(12)3-7(2-5)13-4-8(10)11/h1-3,8H,4,12H2 |
Clé InChI |
HUYCNFAHIXQTIG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCC(F)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Methylthio)benzo[d]oxazole-6-acetic acid](/img/structure/B12873746.png)
![1-methyl-2-[(Z)-pentadec-10-enyl]quinolin-4-one](/img/structure/B12873749.png)


![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)




![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)

